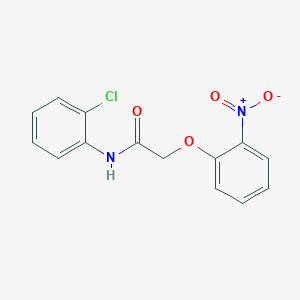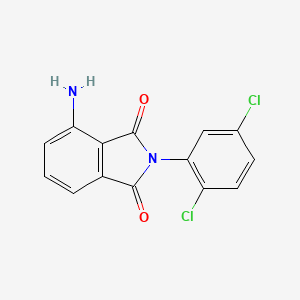![molecular formula C22H17N5O B5574521 N'-[(1,3-diphenyl-1H-pyrazol-4-yl)methylene]isonicotinohydrazide](/img/structure/B5574521.png)
N'-[(1,3-diphenyl-1H-pyrazol-4-yl)methylene]isonicotinohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N'-[(1,3-diphenyl-1H-pyrazol-4-yl)methylene]isonicotinohydrazide is a useful research compound. Its molecular formula is C22H17N5O and its molecular weight is 367.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 367.14331018 g/mol and the complexity rating of the compound is 521. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Hexaazatriphenylene (HAT) Derivatives: Synthesis and Applications
Hexaazatriphenylene (HAT) derivatives, which share a structural relation to the target compound through their aromatic and heterocyclic nature, have been extensively studied for their utility across multiple scientific disciplines. These compounds, known for their rigid, planar structure and electron-deficient nature, find applications ranging from semiconductors, sensors, and optical devices to liquid crystals and energy storage materials. The synthesis of HAT derivatives involves innovative strategies that enable the creation of complex molecular systems, demonstrating the importance of such scaffolds in advancing the field of organic materials and nanotechnology (Segura et al., 2015).
Indazole Derivatives: Therapeutic Applications
Indazole derivatives, closely related to the core structure of N'-[(1,3-diphenyl-1H-pyrazol-4-yl)methylene]isonicotinohydrazide, have garnered interest for their wide range of biological activities. The pharmacological importance of the indazole scaffold lies in its versatility, forming the basis for compounds with significant anticancer and anti-inflammatory properties. This review of patents highlights the development of novel indazole-based therapeutic agents, underscoring the scaffold's potential in addressing diseases like cancer and inflammation (Denya et al., 2018).
Soil Contamination by Polybrominated Diphenyl Ethers (PBDEs) and Novel Brominated Flame Retardants (NBFRs)
While not directly related to this compound, the study of environmental contamination by PBDEs and NBFRs sheds light on the broader context of chemical safety and environmental health. This critical review addresses the sources, distribution, and potential risks associated with soil contamination by these compounds, offering insights into the environmental fate of related aromatic and heterocyclic chemicals (McGrath et al., 2017).
Methyl Linked Pyrazoles: Synthetic and Medicinal Perspective
Focusing on the pyrazole core, this review highlights the significance of methyl-substituted pyrazoles in medicinal chemistry. The synthesis of these derivatives and their broad spectrum of biological activities exemplify the utility of pyrazole-based compounds in developing new therapeutic agents. The discussion encompasses various synthetic approaches and the medical significance of these compounds, indicating the potential of this compound-related structures in drug discovery (Sharma et al., 2021).
Antitubercular Activity of Hydrazinecarboxamide and Isonicotinohydrazide Derivatives
This review specifically discusses the antitubercular activity of isonicotinohydrazide derivatives, directly relevant to the chemical family of interest. The synthesis and evaluation of various derivatives against Mycobacterium tuberculosis highlight the critical role of these compounds in developing new antituberculosis drugs. The discussion provides a comprehensive overview of the current state of research in this area, offering insights into the therapeutic potential of compounds structurally related to this compound (Asif, 2014).
特性
IUPAC Name |
N-[(E)-(1,3-diphenylpyrazol-4-yl)methylideneamino]pyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17N5O/c28-22(18-11-13-23-14-12-18)25-24-15-19-16-27(20-9-5-2-6-10-20)26-21(19)17-7-3-1-4-8-17/h1-16H,(H,25,28)/b24-15+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGJLDGXBPUWGKB-BUVRLJJBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN(C=C2C=NNC(=O)C3=CC=NC=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C2=NN(C=C2/C=N/NC(=O)C3=CC=NC=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![(4aS*,7aR*)-1-(imidazo[1,2-a]pyridin-3-ylacetyl)-4-(2-methoxyethyl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5574438.png)


![N-{rel-(3R,4S)-4-cyclopropyl-1-[(6-methyl-2-pyridinyl)methyl]-3-pyrrolidinyl}-2-(methylthio)acetamide hydrochloride](/img/structure/B5574459.png)
![N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-yl)cyclopropanecarboxamide](/img/structure/B5574461.png)
![5-fluoro-N-[rel-(3R,4R)-3-hydroxy-4-piperidinyl]-2-methoxybenzamide hydrochloride](/img/structure/B5574472.png)
![1-(5-{1-[(1-isopropyl-1H-pyrazol-4-yl)carbonyl]piperidin-4-yl}-4-methyl-4H-1,2,4-triazol-3-yl)-N,N-dimethylmethanamine](/img/structure/B5574485.png)
![4-{4-[4-(2-phenoxypropanoyl)-1-piperazinyl]-2-pyrimidinyl}morpholine](/img/structure/B5574491.png)
![N-(4-methoxyphenyl)-3-{[(2-methylphenyl)amino]sulfonyl}benzamide](/img/structure/B5574498.png)


![3-cyclopropyl-2-{[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl]thio}-5-[(1,3-dimethyl-1H-pyrazol-4-yl)methylene]-3,5-dihydro-4H-imidazol-4-one](/img/structure/B5574523.png)
![(3aS,6aS)-5-[(2-benzyl-1,3-thiazol-4-yl)carbonyl]-1-methyloctahydropyrrolo[3,4-b]pyrrole](/img/structure/B5574526.png)
![3-methoxy-4-[2-nitro-4-(trifluoromethyl)phenoxy]benzaldehyde thiosemicarbazone](/img/structure/B5574534.png)
